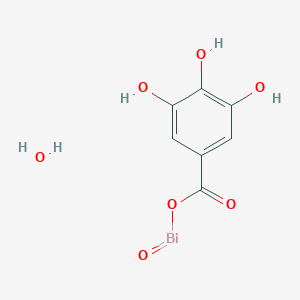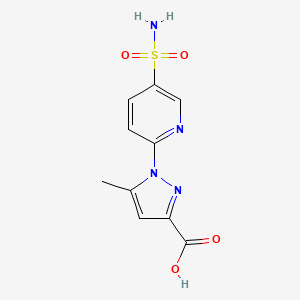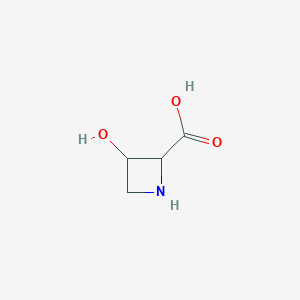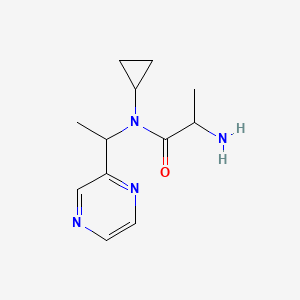
Lenalidomide-5'-CO-PEG1-C2-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lenalidomide-5’-CO-PEG1-C2-azide is a compound that incorporates the Lenalidomide-based cereblon ligand and a linker. It is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-5’-CO-PEG1-C2-azide involves the incorporation of the Lenalidomide-based cereblon ligand and a linker. The azide group is introduced to facilitate click chemistry reactions. The synthetic route typically involves the following steps:
Formation of the Lenalidomide-based cereblon ligand: This step involves the synthesis of the Lenalidomide derivative.
Attachment of the PEG1 linker: The PEG1 linker is attached to the Lenalidomide derivative.
Introduction of the azide group: The azide group is introduced to the PEG1 linker to form the final compound
Industrial Production Methods
Industrial production methods for Lenalidomide-5’-CO-PEG1-C2-azide are similar to laboratory synthesis but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large-scale production of the Lenalidomide-based cereblon ligand and PEG1 linker.
Assembly of the final compound: Combining the intermediates and introducing the azide group under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Lenalidomide-5’-CO-PEG1-C2-azide undergoes several types of reactions:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the azide group reacting with alkyne-containing molecules in the presence of copper catalysts.
Strain-promoted alkyne-azide cycloaddition (SPAAC): This reaction involves the azide group reacting with DBCO or BCN-containing molecules without the need for a catalyst
Common Reagents and Conditions
CuAAC: Requires copper catalysts and alkyne-containing molecules.
SPAAC: Requires DBCO or BCN-containing molecules and can proceed without a catalyst
Major Products
The major products formed from these reactions are cycloaddition products, where the azide group forms a triazole ring with the alkyne or DBCO/BCN group .
Wissenschaftliche Forschungsanwendungen
Lenalidomide-5’-CO-PEG1-C2-azide has several scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugation.
Biology: Employed in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of advanced materials and nanotechnology .
Wirkmechanismus
Lenalidomide-5’-CO-PEG1-C2-azide exerts its effects through the modulation of the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase. It binds to cereblon, a substrate adaptor of the complex, and induces the ubiquitination and subsequent proteasomal degradation of specific proteins, such as IKZF1 and IKZF3 in multiple myeloma .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thalidomide-PEG1-azide
- Pomalidomide-PEG1-azide
- Thalidomide-NH-amido-PEG2-C2-NH2
- Pomalidomide-PEG2-azide
Uniqueness
Lenalidomide-5’-CO-PEG1-C2-azide is unique due to its specific incorporation of the Lenalidomide-based cereblon ligand and its ability to undergo both CuAAC and SPAAC reactions. This versatility makes it a valuable tool in various scientific research applications .
Eigenschaften
Molekularformel |
C18H20N6O5 |
|---|---|
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
3-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]propanamide |
InChI |
InChI=1S/C18H20N6O5/c19-23-20-6-8-29-7-5-16(26)21-12-1-2-13-11(9-12)10-24(18(13)28)14-3-4-15(25)22-17(14)27/h1-2,9,14H,3-8,10H2,(H,21,26)(H,22,25,27) |
InChI-Schlüssel |
VTQKKHGCROKXSG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)NC(=O)CCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrimidine-5-carboxamide](/img/structure/B14778839.png)








![ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B14778897.png)

![5,7-Dihydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-4H-1-benzopyran-4-one; 3'-(gamma,gamma-Dimethylallyl)wighteone; 5,7,4'-Trihydroxy-6,3'-diprenylisoflavone](/img/structure/B14778923.png)

